molecular formula C13H10ClFN2O B5685564 1-(3-Chloro-4-fluorophenyl)-3-phenylurea

1-(3-Chloro-4-fluorophenyl)-3-phenylurea

Cat. No.: B5685564
M. Wt: 264.68 g/mol
InChI Key: BDXPPCGHFTYALK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-phenylurea is a diaryl urea derivative of significant interest in medicinal chemistry and oncology research. The urea scaffold is a privileged structure in drug discovery, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and inhibitor potency . Diaryl urea derivatives, such as the well-known multi-kinase inhibitor Sorafenib, have established a strong precedent for this chemical class, demonstrating excellent inhibitory effects on a variety of solid tumors . Research into analogous compounds has shown that the presence of halogen atoms, such as chlorine and fluorine, on the phenyl rings is often associated with enhanced antiproliferative activity . Specifically, electron-withdrawing groups like chlorine and fluorine on the terminal aryl ring can lead to an increase in cytotoxic activity against a range of human cancer cell lines . Furthermore, such halogenated phenyl-containing thiourea analogues have been demonstrated to exert strong pro-apoptotic activity, reducing cell viability and inducing programmed cell death in cancerous cells . This compound is presented to the research community as a tool for exploring new pathways in cancer biology and for the development of novel targeted therapies. It is intended for investigative use in biochemical and cellular assays to further elucidate the mechanisms of kinase inhibition and apoptosis induction. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-8-10(6-7-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPPCGHFTYALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-phenylurea typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloro-4-fluoroaniline+phenyl isocyanateThis compound\text{3-chloro-4-fluoroaniline} + \text{phenyl isocyanate} \rightarrow \text{this compound} 3-chloro-4-fluoroaniline+phenyl isocyanate→this compound

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-phenylurea undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Primary Applications Key Properties/Activities References
1-(3-Chloro-4-fluorophenyl)-3-phenylurea 3-Cl, 4-F on phenyl ring Kinase inhibition (anti-tumor) Dual Raf1/JNK1 inhibition; moderate logP
Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) 2-Cl on pyridyl ring Plant growth regulation (kiwifruit) Increases fruit size; aquatic toxicity
MMV665953 (1-(3-Cl-4-F-phenyl)-3-(3,4-diCl-phenyl)urea) 3-Cl,4-F and 3,4-diCl phenyl groups Anti-biofilm/anti-staphylococcal Disrupts bacterial biofilms; high logP
1-(4-Chloro-3-nitrophenyl)-3-phenylurea 4-Cl, 3-NO₂ on phenyl ring Unspecified (chemically synthesized) Nitro group enhances reactivity
3-[3-(Dimethylamino)propyl]-1-phenylurea Dimethylamino propyl chain Research chemical Increased solubility; unclassified hazards

Physicochemical and Toxicological Properties

  • Lipophilicity : The chloro and fluoro substituents in the target compound increase logP compared to Forchlorfenuron’s pyridyl ring, which introduces polarity .
  • Synthetic Accessibility : The synthesis of 3-chloro-4-fluorophenyl intermediates (e.g., via triazole coupling in ) enables modular derivatization, contrasting with Forchlorfenuron’s well-established agricultural formulations .

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Chloro-4-fluorophenyl)-3-phenylurea, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves coupling 3-chloro-4-fluoroaniline with phenyl isocyanate under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine may enhance reactivity. Yield optimization requires monitoring via TLC or HPLC to track intermediate formation. Impurities often arise from competing side reactions, such as urea dimerization, which can be mitigated by slow reagent addition .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the urea linkage and substituent positions via characteristic shifts (e.g., NH protons at δ 6.5–7.5 ppm).
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects; see analogous structures in for methodology .

Intermediate: What biological screening protocols are used to evaluate its bioactivity, and how are mechanistic studies designed?

Methodological Answer:

  • In vitro assays : Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Mechanistic studies : ROS generation, apoptosis markers (caspase-3/7), and kinase inhibition assays are prioritized. Dose-response curves and IC50_{50} calculations validate target engagement. Comparative studies with fluorophenyl analogs (e.g., ) highlight substituent-specific effects .

Advanced: How do structural modifications (e.g., halogen substitution) impact its structure-activity relationship (SAR)?

Methodological Answer:
SAR studies compare chloro/fluoro positioning (para vs. meta) and phenyl ring substitutions. For example:

  • 3-Cl,4-F vs. 4-Cl,3-F : Alters steric hindrance and electron-withdrawing effects, impacting receptor binding (e.g., kinase inhibition in ).
  • Phenyl vs. methoxyphenyl : Modulates lipophilicity (logP), affecting membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or compound purity. Steps include:

Reproducing experiments under standardized conditions (e.g., ATCC-certified cells, controlled DMSO concentrations).

Meta-analysis : Compare data across studies (e.g., vs. 16) to identify trends.

Orthogonal assays : Validate findings using alternative methods (e.g., flow cytometry vs. Western blot) .

Intermediate: What analytical strategies are recommended for quantifying degradation products under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • HPLC-DAD/ELSD : Monitor degradation kinetics and identify products via retention time and UV spectra.
  • Stability-indicating methods : Validate using ICH guidelines Q1A(R2) .

Advanced: How can computational modeling predict its metabolic pathways and environmental fate?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 metabolism.
  • Environmental persistence : Use EPI Suite to model biodegradation half-lives. Compare with experimental data from soil/water microcosms (see for analogous frameworks) .

Advanced: What crystallographic techniques elucidate its solid-state conformation, and how does this relate to bioactivity?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., H-bonding in urea motifs).
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., Cl···H vs. F···H interactions).
  • Correlation with activity : Conformational rigidity may enhance target selectivity (e.g., ’s pyrazoline analogs) .

Intermediate: What strategies optimize its solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo.
  • Nanoformulation : Encapsulate in liposomes; characterize size via DLS and encapsulation efficiency via UV-Vis .

Advanced: How do researchers validate its mechanism of action when conflicting hypotheses exist?

Methodological Answer:

  • Knockout/knockdown models : Use CRISPR/Cas9 to silence putative targets (e.g., kinases).
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity to suspected receptors.
  • Multi-omics integration : Transcriptomics/proteomics identifies downstream pathways (e.g., ’s methodological framework) .

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